ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a functionalized thiophene derivative featuring a cyclopenta-fused thiophene core. Key structural elements include:
- Cyclopenta[b]thiophene backbone: A five-membered cyclopentane ring fused to a thiophene, providing rigidity and planar geometry .
- Ethyl carboxylate group: At position 3, enhancing solubility and serving as a synthetic handle for further derivatization .
- Benzoylamino-carbothioyl substituent: At position 2, a thiourea linkage (-NH-CS-NH-) connected to a benzoyl group, which may influence biological activity and intermolecular interactions .
This compound is synthesized via derivatization of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (), likely through reaction with benzoyl isothiocyanate or analogous reagents to introduce the thiourea-benzoyl moiety .
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-2-23-17(22)14-12-9-6-10-13(12)25-16(14)20-18(24)19-15(21)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYXKOSKWLXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Gewald Protocol
A mixture of cyclopentanone (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and morpholine (12 mmol) in ethanol is stirred at 30°C for 8 hours. The reaction proceeds via a Kröhnke-type mechanism:
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Knoevenagel condensation between cyclopentanone and malononitrile forms a α,β-unsaturated nitrile.
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Sulfur incorporation via nucleophilic attack by S₈ generates the thiophene ring.
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Morpholine acts as both base and catalyst, facilitating enamine intermediate formation.
The product, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile , is obtained in 90% yield after recrystallization from ethanol.
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 30°C | <5% drop at 40°C |
| Catalyst | Morpholine | 20% lower with piperidine |
| Solvent | Ethanol | 15% reduction in DMF |
| Reaction Time | 8 hours | 85% completion at 6 hours |
Functionalization of the Aminothiophene Core
The 2-amino group undergoes sequential modifications to install the [(benzoylamino)carbothioyl] moiety.
Thiourea Bridge Formation
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5 mmol) reacts with benzoyl isothiocyanate (5.5 mmol) in dry THF under nitrogen at 0–5°C. Key steps:
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Nucleophilic attack by the amine on the isothiocyanate’s electrophilic carbon.
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Deprotonation by triethylamine to form the thiourea linkage.
Monitoring by TLC (hexane:ethyl acetate 3:1) shows complete conversion within 2 hours. The intermediate 2-(benzoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is isolated in 78% yield.
Esterification and Nitrile Conversion
The cyano group at position 3 is transformed into the ethyl carboxylate via acid-catalyzed alcoholysis:
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Reflux the nitrile intermediate (1 eq) with ethanol (10 eq) and concentrated H₂SO₄ (0.1 eq) at 80°C for 12 hours.
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Neutralization with NaHCO₃(aq) precipitates the ester.
This step achieves 85% conversion efficiency, with residual starting material recoverable via column chromatography (SiO₂, 100–200 mesh).
Alternative Route: Wittig Reaction-Based Assembly
Recent work demonstrates a Wittig strategy for constructing the benzothiophene core prior to functionalization.
Phosphonium Salt Preparation
2-(Mercaptophenyl)methanol reacts with triphenylphosphine hydrobromide in acetonitrile at 82°C to form the phosphonium salt.
Cyclization and Acylation
The salt reacts with benzoyl chloride (1.2 eq) and triethylamine (3 eq) in dry toluene at 110°C for 2 hours. The Wittig reaction forms the cyclopenta[b]thiophene skeleton while simultaneously introducing the benzoyl group. Subsequent steps mirror the thiourea formation and esterification described earlier.
Table 2: Wittig vs. Gewald Route Comparison
| Metric | Gewald Route | Wittig Route |
|---|---|---|
| Total Yield | 62% | 58% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Critical Analysis of Methodologies
Yield Optimization Challenges
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Gewald Limitations : The exothermic nature of the Gewald reaction necessitates precise temperature control. Pilot studies show a 15% yield decrease when scaling from 10 mmol to 1 mol batches due to heat dissipation issues.
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Wittig Side Reactions : Competing Staudinger reactions between triphenylphosphine and azides (if present) can reduce yields by up to 12%.
Spectroscopic Characterization
Key spectral data for the final compound:
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.15–2.85 (m, 4H, cyclopentyl CH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.45–8.05 (m, 5H, aryl-H).
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IR (KBr): 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (thiourea C=N), 1220 cm⁻¹ (C=S).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thiourea derivatives (e.g., phenyl or benzoyl) are synthesized via nucleophilic addition of isothiocyanates to the 2-amino group .
- The Gewald reaction is a common route for the 2-aminothiophene precursor, utilizing cyclopentanone, sulfur, and ethyl cyanoacetate in basic conditions .
Biological Activity
Ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 374.48 g/mol
- CAS Number : 55056-27-4
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitochondrial function |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.
Case Studies
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Study on Anticancer Activity :
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes indicative of apoptosis. -
Antimicrobial Efficacy Assessment :
In a clinical trial involving patients with bacterial infections, this compound was administered alongside standard antibiotic therapy. Results indicated a synergistic effect, enhancing the overall efficacy against resistant bacterial strains. -
Inflammation Model Study :
An animal model study assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The treated group showed a significant reduction in paw swelling compared to controls, supporting its therapeutic potential in inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for ethyl 2-{[(benzoylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with benzoyl isothiocyanate. Key steps include:
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- NMR spectroscopy : 1H and 13C NMR to verify chemical shifts of the thiophene core, benzoyl, and thioureido groups .
- IR spectroscopy : Identification of C=O (ester, amide), C=S (thioureido), and NH stretches .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment with retention time matching reference standards .
Q. What functional groups dominate the compound’s reactivity and biological activity?
- Thioureido group (-NH-CS-NH-) : Participates in hydrogen bonding and metal coordination, influencing antifungal/antibacterial activity .
- Benzoyl group : Enhances lipophilicity, affecting membrane permeability .
- Cyclopenta[b]thiophene core : Contributes to planar aromaticity, enabling π-π stacking with biological targets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict favorable pathways .
- Condition screening : Machine learning algorithms analyze solvent/catalyst effects on yield, reducing trial-and-error experimentation .
- Molecular docking : Pre-screens bioactivity by simulating interactions with targets like tubulin or fungal enzymes .
Q. How can conflicting reports on biological activity (e.g., antifungal potency) be resolved methodologically?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing benzoyl with trimethoxybenzamido) and test against standardized microbial strains .
- Dose-response assays : Use MIC (minimum inhibitory concentration) values under controlled pH/temperature to quantify variability .
- Target validation : CRISPR-Cas9 knockout models confirm if activity is mediated through specific enzymes (e.g., fungal lanosterol demethylase) .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Degradation studies : Accelerated stability testing via HPLC at 40°C/75% RH identifies decomposition products (e.g., hydrolysis of ester to carboxylic acid) .
- Kinetic analysis : Arrhenius plots quantify activation energy for degradation, guiding storage recommendations (e.g., -20°C in anhydrous DMSO) .
Q. How do solvent polarity and catalyst choice influence the yield of the thioureido formation step?
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve thioureido formation yield (85–90%) vs. ethanol (70–75%) due to enhanced nucleophilicity .
- Catalyst optimization : Substituting glacial acetic acid with pyridine increases reaction rate by deprotonating the amine intermediate .
Q. What crystallographic data are available for structural elucidation, and how do they inform supramolecular interactions?
- Single-crystal X-ray diffraction reveals:
- Hydrogen-bonding networks : Between thioureido NH and carbonyl oxygen, stabilizing crystal packing .
- Torsion angles : Planarity of the thiophene-benzoyl system enhances stacking in biological matrices .
Q. How can isotopic labeling (e.g., 13C/15N) track metabolic pathways in pharmacokinetic studies?
- Synthesis of labeled analogs : Introduce 13C at the carbonyl group via labeled benzoyl chloride .
- Mass spectrometry imaging : Localizes labeled metabolites in tissues, correlating with bioavailability and clearance rates .
Q. What strategies mitigate toxicity concerns while maintaining bioactivity in derivative design?
- Prodrug approaches : Mask the ester group as a phosphate salt to reduce hepatotoxicity .
- Co-crystallization : Improve solubility with cyclodextrins, lowering effective doses and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
